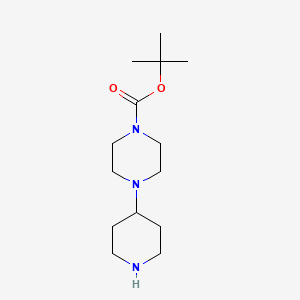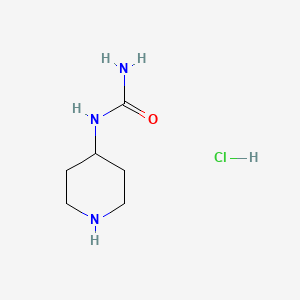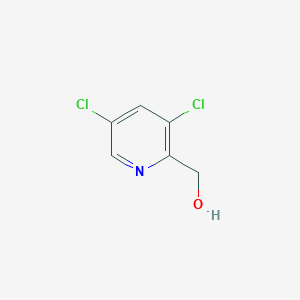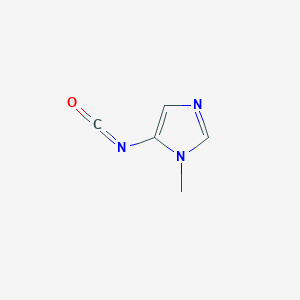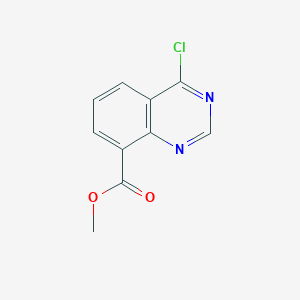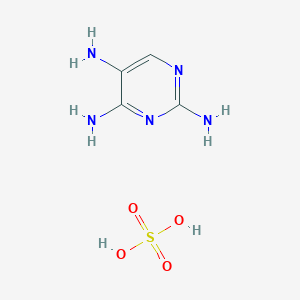
Pyrimidine-2,4,5-triamine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine-2,4,5-triamine sulfate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring this compound is characterized by three amino groups attached to the pyrimidine ring at positions 2, 4, and 5, and it is typically found as a sulfate salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-2,4,5-triamine sulfate can be achieved through several methods. One common approach involves the reaction of 2,4-diamino-5-nitroso-6-hydroxy pyrimidine with a surfactant-containing aqueous solution, followed by catalytic reduction . Another method includes the use of 6-(pentyloxy)pyrimidine-2,4,5-triamine, which is dissolved in 2% sulfuric acid and stirred at 100°C. Chloral hydrate is then added to the solution, and the reaction mixture is stirred at 100°C for an additional 15 minutes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine-2,4,5-triamine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrimidine derivatives with additional functional groups, while reduction reactions can lead to the formation of more reduced pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
Pyrimidine-2,4,5-triamine sulfate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it serves as a precursor for the synthesis of nucleotides and nucleic acids, which are essential for genetic material. In medicine, pyrimidine derivatives are investigated for their potential as antiviral, anticancer, and anti-inflammatory agents . Additionally, in the industry, this compound is used in the production of dyes, pigments, and agrochemicals .
Wirkmechanismus
The mechanism of action of pyrimidine-2,4,5-triamine sulfate involves its interaction with specific molecular targets and pathways. In biological systems, pyrimidine derivatives can inhibit the activity of enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), leading to anti-inflammatory effects . The compound’s ability to form hydrogen bonds and interact with nucleic acids also plays a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to pyrimidine-2,4,5-triamine sulfate include other pyrimidine derivatives such as cytosine, thymine, and uracil, which are nucleobases found in DNA and RNA . Additionally, compounds like 2,4-diaminopyrimidine and 2,4,6-triaminopyrimidine share structural similarities with this compound.
Uniqueness: this compound is unique due to the presence of three amino groups at specific positions on the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Its sulfate salt form also enhances its solubility and stability, further contributing to its versatility in research and industrial settings.
Eigenschaften
IUPAC Name |
pyrimidine-2,4,5-triamine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5.H2O4S/c5-2-1-8-4(7)9-3(2)6;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFIHPLERCHFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591151 |
Source


|
| Record name | Sulfuric acid--pyrimidine-2,4,5-triamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90586-67-7 |
Source


|
| Record name | Sulfuric acid--pyrimidine-2,4,5-triamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
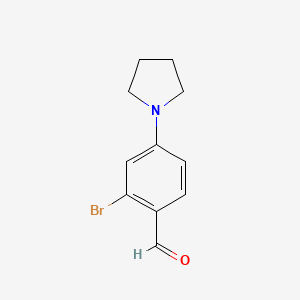
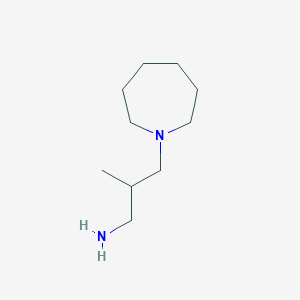
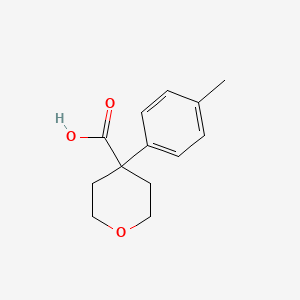
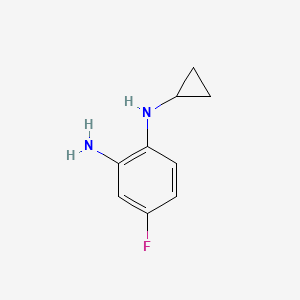
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)
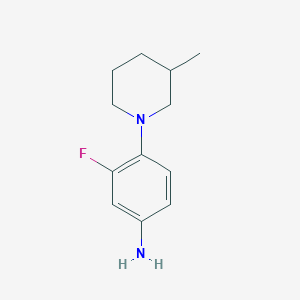

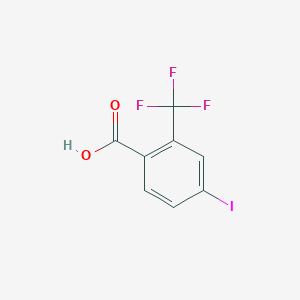
![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)
